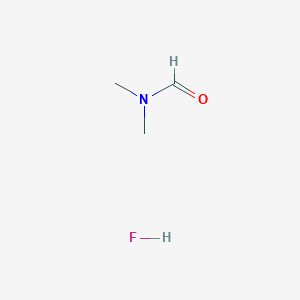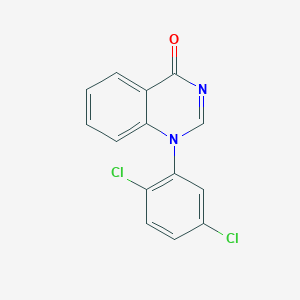
3,3-Dicyclopropyl-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dicyclopropyl-3H-diazirine is a nitrogen-containing heterocyclic organic compound. It is characterized by a three-membered ring structure that includes two nitrogen atoms double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its ability to generate carbenes upon photochemical activation, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dicyclopropyl-3H-diazirine typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Cyclization: The tosyl oxime is treated with ammonia to form the diaziridine intermediate.
Industrial Production Methods
Industrial production methods for 3,3-dicyclopropyl-3H-diazirine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Types of Reactions
3,3-Dicyclopropyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring opens to generate a carbene intermediate.
Oxidation: The compound can be oxidized using reagents such as Jones reagent, iodine, and triethylamine.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Photochemical Activation: Ultraviolet light (approximately 365 nm) is used to activate the diazirine ring.
Oxidizing Agents: Jones reagent, iodine, and triethylamine are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions include carbenes, which can further react to form various insertion products depending on the available substrates.
科学研究应用
3,3-Dicyclopropyl-3H-diazirine is widely used in scientific research due to its ability to generate carbenes. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand, protein-protein, and protein-nucleic acid interactions by covalently attaching to target molecules upon photochemical activation.
Chemical Proteomics: Employed in the mapping of noncovalent small molecule-protein interactions.
Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for various industrial applications.
作用机制
The mechanism of action of 3,3-dicyclopropyl-3H-diazirine involves the generation of a carbene intermediate upon photochemical activation. This carbene can insert into various bonds, such as C-H, N-H, and O-H bonds, leading to covalent modifications of target molecules. The diazo intermediate preferentially targets buried polar residues, enhancing selectivity in protein labeling .
相似化合物的比较
3,3-Dicyclopropyl-3H-diazirine is unique due to its ability to generate carbenes upon photochemical activation. Similar compounds include:
1H-Diazirine: Another diazirine compound with a similar structure but different reactivity.
Aryl Diazirines: These compounds have aryl groups attached to the diazirine ring and are used in similar applications but may have different activation energies and reactivities.
属性
CAS 编号 |
143237-14-3 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
3,3-dicyclopropyldiazirine |
InChI |
InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
InChI 键 |
PBQTUYDDXFQEIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(N=N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


